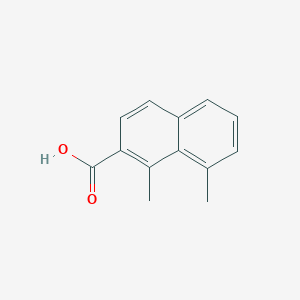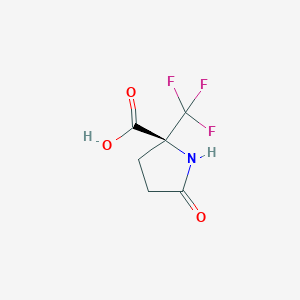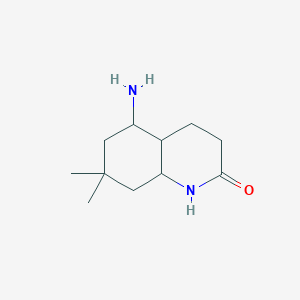![molecular formula C12H11N3 B11902637 5-Methyl-5H-pyrido[4,3-b]indol-3-amine](/img/structure/B11902637.png)
5-Methyl-5H-pyrido[4,3-b]indol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-5H-pyrido[4,3-b]indol-3-amine: is a heterocyclic compound that belongs to the class of pyridoindoles. It is characterized by a fused ring system consisting of a pyridine ring and an indole ring, with a methyl group at the 5-position and an amino group at the 3-position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5H-pyrido[4,3-b]indol-3-amine typically involves the construction of the indole ring system followed by the introduction of the methyl and amino groups. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-5H-pyrido[4,3-b]indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Methyl-5H-pyrido[4,3-b]indol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of organic electronic materials and dyes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-5H-pyrido[4,3-b]indol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-5H-pyrido[4,3-b]indole: Similar structure but lacks the amino group at the 3-position.
5H-Pyrido[4,3-b]indole: Lacks both the methyl and amino groups.
1-Methyl-5H-pyrido[4,3-b]indole: Methyl group at the 1-position instead of the 5-position.
Uniqueness
5-Methyl-5H-pyrido[4,3-b]indol-3-amine is unique due to the presence of both the methyl and amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs
Propiedades
Fórmula molecular |
C12H11N3 |
|---|---|
Peso molecular |
197.24 g/mol |
Nombre IUPAC |
5-methylpyrido[4,3-b]indol-3-amine |
InChI |
InChI=1S/C12H11N3/c1-15-10-5-3-2-4-8(10)9-7-14-12(13)6-11(9)15/h2-7H,1H3,(H2,13,14) |
Clave InChI |
CTYOYNJCBWGXPF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C3=CN=C(C=C31)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Boronic acid, [(S)-(acetylamino)phenylmethyl]-](/img/structure/B11902562.png)
![4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11902563.png)
![7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B11902569.png)
![(4R)-4-aminospiro[2.4]heptane-1,4-dicarboxylic Acid](/img/structure/B11902571.png)
![3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11902578.png)

![2-Propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11902602.png)
![2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol](/img/structure/B11902608.png)
![3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid](/img/structure/B11902616.png)

![2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol](/img/structure/B11902626.png)



